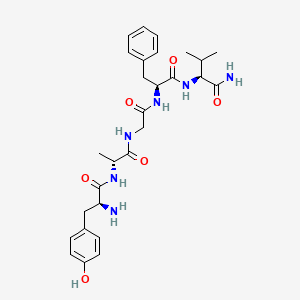
Enkephalin, ala(2)-valnh2(5)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enkephalin, ala(2)-valnh2(5)- is a synthetic analog of the naturally occurring enkephalins, which are pentapeptides involved in regulating nociception (pain sensation) in the body. Enkephalins bind to the body’s opioid receptors and play a crucial role in pain modulation and stress response . This compound is specifically designed to enhance stability and efficacy compared to its natural counterparts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-valnh2(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of enkephalin, ala(2)-valnh2(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Enkephalin, ala(2)-valnh2(5)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Various enkephalin analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Enkephalin, ala(2)-valnh2(5)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and stress response.
Medicine: Explored for its potential therapeutic effects in conditions like ischemia-reperfusion injury and neuroprotection
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
Enkephalin, ala(2)-valnh2(5)- exerts its effects by binding to delta opioid receptors (DOR) in the body. This binding activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, leading to various downstream effects such as reduced apoptosis and enhanced cell survival . The compound also modulates the Wnt/β-Catenin pathway, providing protection against ischemia-reperfusion injury .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucine-enkephalin: Another naturally occurring enkephalin with similar opioid receptor binding properties.
Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and potency
Uniqueness
Enkephalin, ala(2)-valnh2(5)- is unique due to its specific amino acid modifications, which enhance its stability and efficacy compared to natural enkephalins. These modifications allow for more targeted therapeutic applications and improved pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
78873-50-4 |
|---|---|
Molekularformel |
C28H38N6O6 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1 |
InChI-Schlüssel |
UMPPNLOXQBBGTG-HGAHBTBJSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)
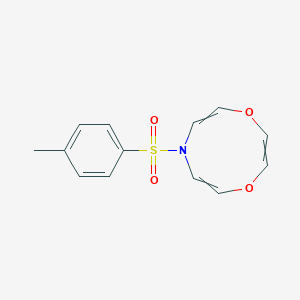


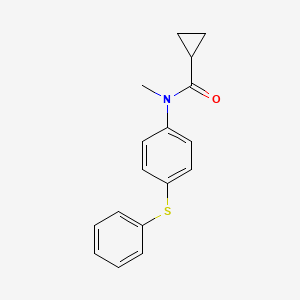

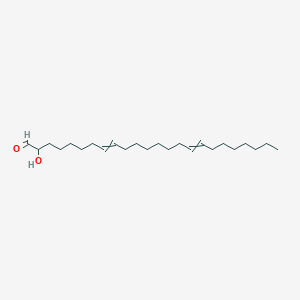

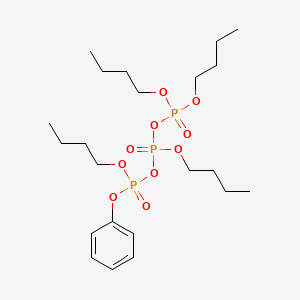
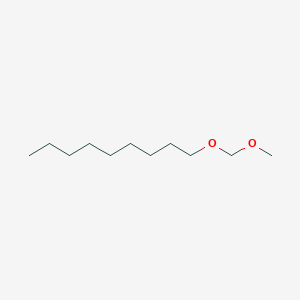
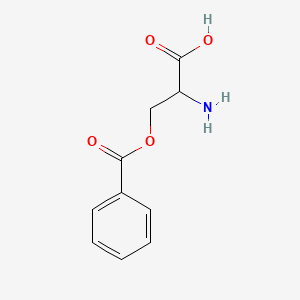

![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
